molecular formula C23H23FN2O4S B2464704 N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide CAS No. 451499-39-1

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide

Cat. No.: B2464704
CAS No.: 451499-39-1
M. Wt: 442.51
InChI Key: JIDVLAFSUWFNKN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethylphenyl, fluoro, and methoxybenzylsulfamoyl groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylphenyl, fluoro, and methoxybenzylsulfamoyl groups through various substitution reactions. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea
  • N-(2,5-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide

Uniqueness

Compared to similar compounds, N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-15-8-9-16(2)21(12-15)26-23(27)19-13-18(10-11-20(19)24)31(28,29)25-14-17-6-4-5-7-22(17)30-3/h4-13,25H,14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDVLAFSUWFNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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